molecular formula C17H27NO4 B4391808 N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide

N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide

Cat. No. B4391808
M. Wt: 309.4 g/mol
InChI Key: BYDWFGOQDZMJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide, also known as TMA-6, is a psychoactive substance that belongs to the family of phenethylamines. It is a derivative of the well-known psychedelic drug, mescaline. TMA-6 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism of Action

N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelic substances. It also acts as an agonist at the 5-HT2C receptor, which is involved in the regulation of mood and anxiety. N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide has been shown to increase the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making, planning, and working memory.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. It also increases the release of dopamine and norepinephrine in the brain, leading to an increase in arousal and alertness. N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide has been shown to have a long duration of action, with effects lasting up to 12 hours.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide has advantages as a research tool due to its potent and long-lasting effects, which can be useful for studying the mechanisms of action of psychedelic substances. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering the substance.

Future Directions

Future research on N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide could focus on its potential therapeutic applications in the treatment of mental health disorders. Studies could also investigate the effects of N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide on neuroplasticity and the growth and survival of neurons in the brain. Additionally, research could explore the potential use of N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide as a research tool for studying the mechanisms of action of psychedelic substances and their therapeutic potential.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide acts as a serotonin receptor agonist, which can increase the levels of serotonin in the brain, leading to an improvement in mood and reduction in anxiety. N-(1-isopropyl-2-methylpropyl)-3,4,5-trimethoxybenzamide has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-10(2)15(11(3)4)18-17(19)12-8-13(20-5)16(22-7)14(9-12)21-6/h8-11,15H,1-7H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDWFGOQDZMJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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